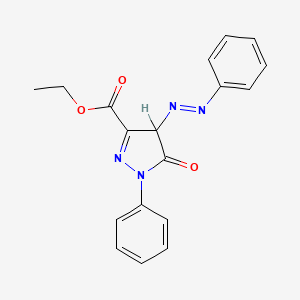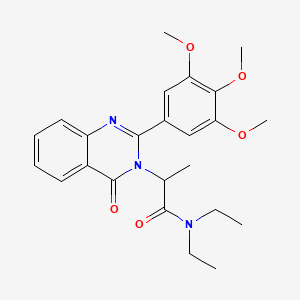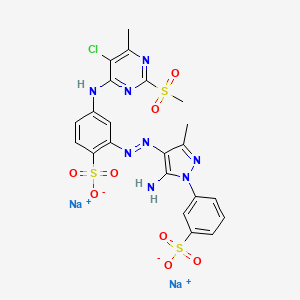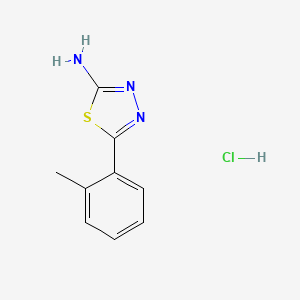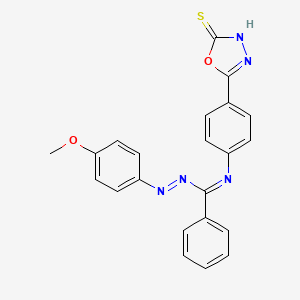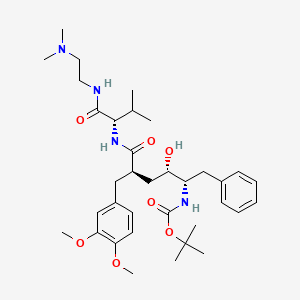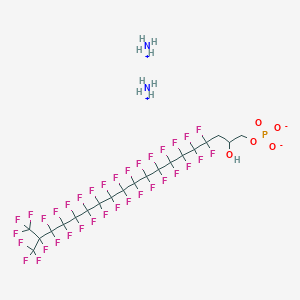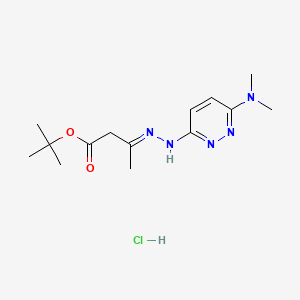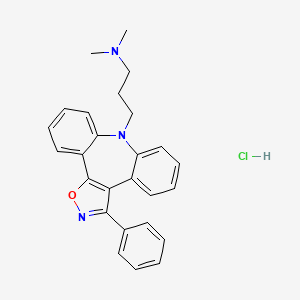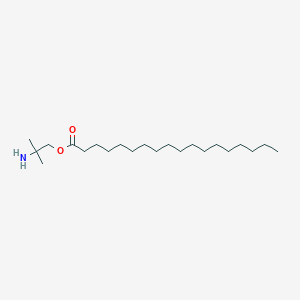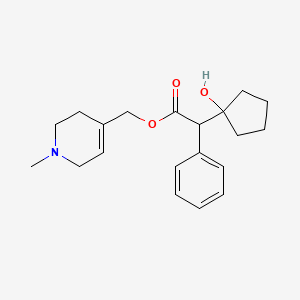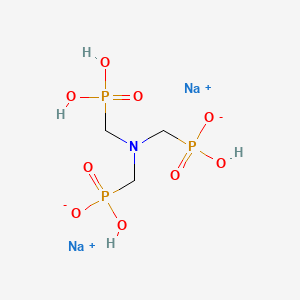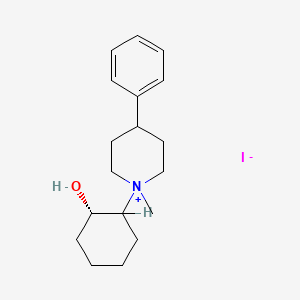
(+-)-N-(trans-2-Hydroxycyclohexyl)-N-methyl-4-phenylpiperidinium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(±)-N-(trans-2-Hydroxycyclohexyl)-N-methyl-4-phenylpiperidinium iodide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a piperidinium core with a trans-2-hydroxycyclohexyl and a phenyl group, making it an interesting subject for studies in chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (±)-N-(trans-2-Hydroxycyclohexyl)-N-methyl-4-phenylpiperidinium iodide typically involves the following steps:
Formation of the Piperidinium Core: The piperidinium core is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the trans-2-Hydroxycyclohexyl Group: This step involves the addition of the trans-2-hydroxycyclohexyl group to the piperidinium core under controlled conditions.
Addition of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using a phenyl halide as the reagent.
Industrial Production Methods
Industrial production of (±)-N-(trans-2-Hydroxycyclohexyl)-N-methyl-4-phenylpiperidinium iodide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Common techniques include batch and continuous flow synthesis, with careful control of temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
(±)-N-(trans-2-Hydroxycyclohexyl)-N-methyl-4-phenylpiperidinium iodide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to modify the piperidinium core or the phenyl group.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like phenyl halides and alkylating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced piperidinium derivatives.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(±)-N-(trans-2-Hydroxycyclohexyl)-N-methyl-4-phenylpiperidinium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of (±)-N-(trans-2-Hydroxycyclohexyl)-N-methyl-4-phenylpiperidinium iodide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The trans-2-hydroxycyclohexyl group plays a crucial role in its binding affinity and specificity, while the phenyl group contributes to its overall stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- N-(trans-2-Hydroxycyclohexyl)-N-methyl-4-phenylpiperidine
- N-(trans-2-Hydroxycyclohexyl)-N-methyl-4-phenylpiperazine
- N-(trans-2-Hydroxycyclohexyl)-N-methyl-4-phenylpyrrolidine
Uniqueness
(±)-N-(trans-2-Hydroxycyclohexyl)-N-methyl-4-phenylpiperidinium iodide is unique due to its iodide salt form, which enhances its solubility and reactivity. The combination of the trans-2-hydroxycyclohexyl and phenyl groups also provides distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
120522-49-8 |
|---|---|
Fórmula molecular |
C18H28INO |
Peso molecular |
401.3 g/mol |
Nombre IUPAC |
(1S)-2-(1-methyl-4-phenylpiperidin-1-ium-1-yl)cyclohexan-1-ol;iodide |
InChI |
InChI=1S/C18H28NO.HI/c1-19(17-9-5-6-10-18(17)20)13-11-16(12-14-19)15-7-3-2-4-8-15;/h2-4,7-8,16-18,20H,5-6,9-14H2,1H3;1H/q+1;/p-1/t16?,17?,18-,19?;/m0./s1 |
Clave InChI |
GTTJVEOUMVQJGX-OZCCPRHWSA-M |
SMILES isomérico |
C[N+]1(CCC(CC1)C2=CC=CC=C2)C3CCCC[C@@H]3O.[I-] |
SMILES canónico |
C[N+]1(CCC(CC1)C2=CC=CC=C2)C3CCCCC3O.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


